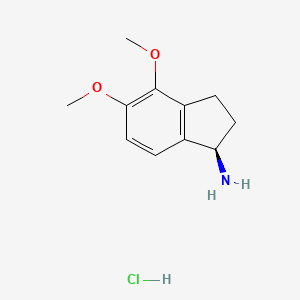

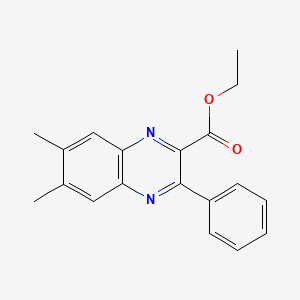

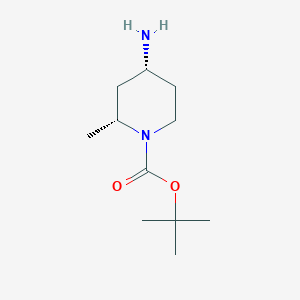

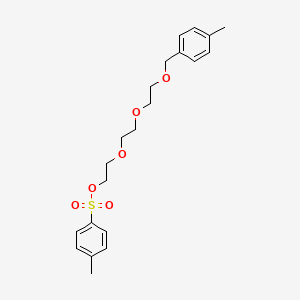

(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate

Overview

Description

Synthesis Analysis

This compound is a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Molecular Structure Analysis

The molecular formula of this compound is C11H22N2O2 . The molecular weight is 214.30 . The InChI Key is OGIPSHDJYIEDKG-RKDXNWHRSA-N .Chemical Reactions Analysis

The compound is used in diverse scientific research, enabling advancements in drug discovery, organic synthesis, and catalysis. Quantum chemical calculations have attracted much attention as a practical application of quantum computing. Quantum computers can prepare superpositions of electronic states with various numbers of electrons on qubits. This special feature could be used to construct an efficient method for analyzing the structural variations of molecules and chemical reactions involving changes in molecular charge .Physical And Chemical Properties Analysis

The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C . The boiling point is not specified .Scientific Research Applications

Stereoselective Hydroformylation and Synthesis of Amino Acid Derivatives : Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, closely related to the compound , has been hydroformylated to produce important intermediates for the synthesis of homochiral amino acid derivatives. This process showcases the compound's utility in producing synthetically valuable derivatives with high diastereoselectivities (Kollár & Sándor, 1993).

Vinylfluoro Group as an Acetonyl Cation Equivalent : The vinylfluoro group, in compounds like tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, is shown to act as an acetonyl cation equivalent. This is useful for the synthesis of pipecolic acid derivatives and demonstrates the flexibility of related compounds in synthetic organic chemistry (Purkayastha et al., 2010).

Dynamic Kinetic Resolution Using Chiral Auxiliaries : The use of tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary in dynamic kinetic resolution highlights another application. It enables stereoselective carbon−carbon bond formation, which is significant in the synthesis of biologically active compounds (Kubo et al., 1997).

Development of NMR Probes and Medicinal Chemistry Applications : The synthesis of derivatives like (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline and their incorporation in model peptides showcases the compound's relevance in the development of sensitive NMR probes and potential applications in medicinal chemistry (Tressler & Zondlo, 2014).

Synthesis of Substituted tert-Butyl Piperidine Carboxylates : The synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives, which are transformed into various isomers, further illustrates the compound's utility in creating diverse molecular structures (Boev et al., 2015).

Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors : tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a close relative of the compound , serves as an important intermediate in synthesizing novel inhibitors, highlighting its role in drug development (Chen Xin-zhi, 2011).

Safety and Hazards

properties

IUPAC Name |

tert-butyl (2R,4R)-4-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIPSHDJYIEDKG-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate](/img/structure/B3108803.png)

![4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride](/img/structure/B3108807.png)